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Proteasome Substrate II -

Proteasome Substrate II

Catalog Number: EVT-13775912
CAS Number:
Molecular Formula: C35H44N4O9
Molecular Weight: 664.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Proteasome Substrate II is derived from the ubiquitin-proteasome system, a highly regulated pathway that plays a crucial role in protein quality control within eukaryotic cells. The classification of proteasomes includes various forms, such as the 26S proteasome, which is predominant in mammalian cells and is characterized by its large molecular mass of approximately 2.4 megadaltons . The proteasome's structure allows it to selectively degrade proteins based on their ubiquitination status.

Synthesis Analysis

Methods and Technical Details

The synthesis of compounds like Proteasome Substrate II often involves biochemical techniques that enhance proteasome activity. Research indicates that small molecules can act as stimulators by either opening the gates of the 20S core particle or modulating the hydrolytic activity of the β-subunits . Techniques employed in the synthesis and evaluation of these compounds include:

  • Peptide Synthesis: Utilizing solid-phase peptide synthesis to create specific peptide substrates.
  • Chemical Stimulation: Identifying small molecules that can enhance substrate entry into the proteasome or increase its catalytic efficiency.
  • Assays: Employing assays such as SDS-PAGE to visualize substrate degradation before and after treatment with potential stimulators .
Molecular Structure Analysis

Structure and Data

The molecular structure of Proteasome Substrate II is influenced by its interaction with the proteasome's active sites. The 20S core particle features a cylindrical shape formed by stacked rings of α and β subunits, with six catalytic sites located within its central chamber . The active sites are primarily composed of threonine residues that play a vital role in peptide bond cleavage.

Key structural data include:

  • Molecular Mass: Approximately 2000 kilodaltons for the entire 26S complex.
  • Subunit Composition: The core consists of 14 subunits (7 α and 7 β), while regulatory particles add additional complexity .
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Proteasome Substrate II are centered around its degradation within the proteasome. Upon recognition of ubiquitinated substrates, the following steps occur:

  1. Binding: Ubiquitinated proteins bind to the regulatory particle.
  2. Unfolding: The substrate undergoes unfolding facilitated by ATP hydrolysis.
  3. Translocation: The unfolded substrate is translocated into the catalytic chamber.
  4. Degradation: Inside the chamber, peptide bonds are hydrolyzed by the catalytic β-subunits .

These reactions are tightly regulated to ensure specificity and efficiency in protein degradation.

Mechanism of Action

Process and Data

The mechanism of action for Proteasome Substrate II involves several key processes:

  • Ubiquitin Tagging: Proteins destined for degradation are tagged with ubiquitin chains, signaling them for recognition by the proteasome.
  • Conformational Changes: Upon binding, the proteasome undergoes conformational changes that facilitate substrate entry into the catalytic core .
  • Catalytic Activity: The β-subunits exhibit distinct activities (caspase-like, trypsin-like, chymotrypsin-like) that cleave peptide bonds at specific residues, leading to complete degradation into small peptides .

Data supporting these mechanisms include structural studies showing substrate engagement triggering conformational shifts necessary for effective processing .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Proteasome Substrate II exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 2000 kilodaltons when considering the entire proteasomal complex.
  • Solubility: Typically soluble in aqueous buffers used in biochemical assays.
  • Stability: Stability can vary based on environmental conditions such as pH and temperature; optimal conditions are usually maintained during experimental procedures.

Analyses often involve monitoring degradation rates under various conditions to assess stability and activity.

Applications

Scientific Uses

Proteasome Substrate II has significant applications in various scientific fields:

  • Cellular Biology: Understanding protein degradation pathways and their implications in diseases such as cancer, neurodegenerative disorders, and autoimmune diseases.
  • Drug Development: Identifying small molecule inhibitors or enhancers of proteasomal activity for therapeutic interventions.
  • Biotechnology: Utilizing knowledge of proteolytic pathways for developing novel biocatalysts or improving protein production systems .
Biochemical Role of Proteasome Substrate II in Proteasome Function

Fluorogenic Substrate Design and Mechanism of Caspase-like Activity Detection

Proteasome Substrate II (Z-Leu-Leu-Glu-7-amido-4-methylcoumarin, Z-LLE-AMC) is a synthetic tripeptide fluorogenic compound engineered to selectively target the caspase-like (CL) activity of the 20S proteasome. Its design incorporates three key elements:

  • A cap group (benzyloxycarbonyl, Z) that enhances substrate affinity for the proteasome’s substrate-binding channels.
  • A tripeptide sequence (Leu-Leu-Glu) recognized by the substrate-binding pockets of the β1 subunit (PSMB6), which exhibits peptidylglutamyl-peptide hydrolyzing (PGPH) specificity.
  • A C-terminal fluorophore (7-amido-4-methylcoumarin, AMC) that emits detectable fluorescence upon proteolytic cleavage.

The catalytic mechanism involves hydrolysis of the peptide bond between the glutamate residue and AMC. In the uncleaved state, AMC fluorescence is quenched due to intramolecular interactions. Upon proteasomal cleavage, free AMC is released, resulting in a measurable fluorescence signal (excitation 340–360 nm, emission 440–460 nm). This design enables real-time quantification of proteasomal CL activity with high sensitivity, as AMC’s low molecular weight allows rapid diffusion out of the proteasome’s catalytic chamber for detection [4] [9].

Comparative studies highlight AMC’s superiority over other fluorophores like rhodamine 110. Mass spectrometry assays reveal that AMC-conjugated substrates undergo hydrolysis 3–5 times faster than rhodamine equivalents due to reduced steric hindrance in the primed substrate channel (S1' pocket) of the β1 subunit. This efficiency is critical for detecting subtle changes in CL activity under physiological conditions [4].

Structural Basis for Specificity:The β1 active site contains a conserved threonine residue (Thr1) that nucleophilically attacks the carbonyl carbon of the Glu-AMC bond. The adjacent hydrophobic S1 pocket accommodates the Leu-Leu dipeptide, while the S1' pocket favors small, uncharged residues like AMC. Mutagenesis studies confirm that the T35A mutation in PSMB6 abolishes cleavage of Z-LLE-AMC, underscoring its absolute dependence on intact CL active sites [8].

Table 1: Fluorophore Comparison for Caspase-like Activity Substrates

FluorophoreExcitation/Emission (nm)Hydrolysis Rate Relative to AMCSteric Hindrance in S1' Pocket
AMC340–360/440–4601.0 (reference)Low
Rhodamine 110496–520/520–5500.2–0.3High
MNA*340/4300.4–0.6Moderate

*MNA: 4-methoxy-β-naphthylamide [4]

Role in Quantifying Peptidylglutamyl-Peptide Hydrolyzing (PGPH) Activity

Z-LLE-AMC is the gold-standard substrate for exclusively quantifying the PGPH activity of the β1 subunit, one of three proteolytic activities in the 20S proteasome core particle. Unlike chymotrypsin-like (β5) or trypsin-like (β2) activities, PGPH activity cleaves peptide bonds C-terminal to acidic residues (glutamate or aspartate). This specificity is crucial for:

  • Generating antigenic peptides for MHC class I presentation.
  • Regulating stress response pathways via cleavage of acidic degradation motifs.
  • Maintaining protein homeostasis through selective proteolysis [1] [7].

Kinetic Parameters:Z-LLE-AMC exhibits a Km of 50–100 μM and kcat of 1–3 s−1 for constitutive 20S proteasomes, reflecting moderate substrate affinity and turnover rate. These values shift in immunoproteasomes (containing β1i subunit), where Km increases 2-fold due to altered S1 pocket topology. Such differences enable researchers to distinguish proteasome subtypes and quantify their relative activities in tissue lysates [4] [10].

Table 2: Kinetic Parameters of Z-LLE-AMC Hydrolysis

Proteasome TypeKm (μM)kcat (s−1)Specificity Constant (kcat/Km M−1s−1)
Constitutive (β1)50–1001–310,000–30,000
Immuno (β1i)100–2000.5–1.55,000–7,500
β1 T35A MutantUndetectableUndetectableNot applicable

Physiological and Pathological Insights:

  • Aging and Neurodegeneration: PGPH activity declines by 40–60% in aged tissues (e.g., epidermis, heart), leading to accumulation of oxidized proteins implicated in Alzheimer’s and Parkinson’s diseases. Z-LLE-AMC-based assays precisely quantify this deficit in patient-derived fibroblasts [10].
  • Stress Granule Dynamics: Cells expressing catalytically inactive β1 (T35A) show impaired stress granule assembly during arsenite-induced oxidative stress, demonstrating PGPH activity’s role in cellular stress adaptation [8].
  • Drug Discovery: Z-LLE-AMC is used to screen proteasome modulators. For example, the inhibitor bortezomib suppresses chymotrypsin-like activity (β5) but only weakly inhibits PGPH, while epoxyketones like epoxomicin target all three activities [10].

Modulation by Co-Factors: Mg²⁺-Dependent Activation and Inhibitor Sensitivity

PGPH activity is dynamically regulated by co-factors that induce conformational changes in the 20S proteasome:

  • Mg²⁺ Activation: Physiological concentrations of Mg²⁺ (1–5 mM) enhance Z-LLE-AMC hydrolysis by 50–70% through allosteric modulation of the β1 active site. Mg²⁺ binds to a high-affinity site near Thr1, stabilizing the catalytic triad and facilitating proton transfer during peptide bond hydrolysis. This activation is reversible upon chelation with EDTA [9].
  • Regulatory Particle Interactions: Binding of 19S or 11S regulators (PA28) to the 20S α-ring increases PGPH activity 2–3 fold by inducing gate opening and optimizing substrate access. Hybrid proteasomes (19S-20S-PA28) show synergistic enhancement of Z-LLE-AMC cleavage [6] [10].

Inhibitor Sensitivity:Z-LLE-AMC hydrolysis is selectively inhibited by:

  • N-acetylimidazole: Inactivates the β1 subunit by acetylating Thr1 (IC50 = 10 μM).
  • Ubiquitin Aldehydes: Compete with the Glu-AMC bond for the active site (IC50 = 5–20 μM).
  • Zinc Chelators: Disrupt the Zn²⁺-binding site in immunoproteasomes, reducing β1i activity [9] [10].

Notably, CL activity is resistant to inhibitors targeting other catalytic subunits. For example, the β5-specific inhibitor epoxomicin (IC50 = 20 nM for chymotrypsin-like activity) requires 100-fold higher concentrations to inhibit PGPH activity. This differential sensitivity allows multiplexed profiling of all three proteasomal activities using subunit-specific substrates and inhibitors [4] [10].

Table 3: Modulators of Z-LLE-AMC Hydrolysis

ModulatorConcentrationEffect on PGPH ActivityMechanism
Mg²⁺1–5 mM+50–70% activationAllosteric stabilization of catalytic site
N-acetylimidazole10 μMComplete inhibitionAcetylation of catalytic Thr1
19S Regulatory Particle100 nM+200–300% activationInduction of α-ring gate opening
Ubiquitin Aldehyde5–20 μMCompetitive inhibition (IC50)Blocks substrate-binding pocket

Pathological Modulation:In cachexia and sepsis, pro-inflammatory cytokines upregulate immunoproteasomes, altering Z-LLE-AMC kinetics. Conversely, cancer cells exhibit suppressed PGPH activity to evade immune surveillance, measurable via reduced Vmax in Z-LLE-AMC assays [10] [5].

Properties

Product Name

Proteasome Substrate II

IUPAC Name

4-[[4-methyl-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid

Molecular Formula

C35H44N4O9

Molecular Weight

664.7 g/mol

InChI

InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)

InChI Key

FOYHOBVZPWIGJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3

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